![molecular formula C₃₂H₄₈FNO₅Si B1140290 methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate CAS No. 124863-86-1](/img/structure/B1140290.png)
methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate
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Overview
Description
Methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a pyridine ring, and a tert-butyl(dimethyl)silyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate typically involves multiple steps, including the formation of the pyridine ring, the introduction of the fluorophenyl group, and the protection of hydroxyl groups with tert-butyl(dimethyl)silyl groups. Common reagents used in these reactions include organolithium reagents, halogenated compounds, and silylating agents. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
The compound's structural features indicate that it may exhibit notable biological activities. Compounds with similar structures have been studied for their potential as:
- Antiviral Agents : The presence of a pyridine ring and hydroxyl groups can enhance interactions with biological targets, making it a candidate for antiviral drug development. Research into related compounds has shown that modifications in these areas can lead to increased potency against viral enzymes such as reverse transcriptase.
- Antitumor Agents : The fluorinated phenyl moiety may contribute to enhanced lipophilicity and cellular uptake, which are critical for antitumor activity. Studies have indicated that fluorinated compounds often show improved efficacy in targeting cancer cells .
Synthesis and Chemical Reactions
The synthesis of methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate involves several key steps:
- Formation of the Pyridine Ring : This is typically achieved through cyclization reactions involving appropriate precursors.
- Introduction of Hydroxy Groups : Hydroxylation can be performed using various reagents depending on the desired stereochemistry.
- Silylation : The tert-butyl(dimethyl)silyl group is introduced to enhance stability and solubility in organic solvents.
These synthetic pathways are crucial for optimizing yields and ensuring the purity of the final product .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is vital for its development as a therapeutic agent. Key points include:
- Fluorine Substitution : The introduction of fluorine atoms has been shown to improve biological activity in similar compounds by enhancing binding affinity to target proteins .
- Hydroxyl Group Positioning : The positioning of hydroxyl groups can significantly influence the compound's reactivity and interaction with biological targets, which is critical for drug efficacy.
Future Research Directions
Further studies are essential to elucidate the precise biological mechanisms and therapeutic potentials of this compound. Key areas for future research include:
- In vitro and In vivo Studies : To evaluate its efficacy and safety profiles.
- Mechanistic Studies : To understand how this compound interacts with specific biological targets.
Mechanism of Action
The mechanism of action of methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-chlorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate
- Methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-bromophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate
Uniqueness
The uniqueness of methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate lies in its specific structural features, such as the presence of a fluorophenyl group and the tert-butyl(dimethyl)silyl ether. These features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound notable for its unique structural features and potential biological activities. This compound includes a methyl ester functional group, a pyridine ring, and multiple hydroxy groups, contributing to its reactivity and biological properties. The presence of a tert-butyl(dimethyl)silyl group enhances its stability and solubility in organic solvents, which is critical for its biological applications.
Structural Characteristics
Property | Details |
---|---|
Molecular Formula | C32H48FNO5Si |
Molecular Weight | 573.8 g/mol |
IUPAC Name | methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI Key | RYFBOOYSIVBJGG-VJGNERBWSA-N |
Biological Activity Overview
Research indicates that compounds with structural similarities to methyl (3R,5S)-7-[...] often exhibit significant biological activity. The unique combination of functional groups in this compound suggests potential interactions with various biological targets.
Potential Biological Mechanisms
- Antioxidant Activity : The presence of hydroxyl groups may contribute to antioxidant properties, enabling the compound to scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
- Receptor Modulation : The fluorophenyl group could enhance binding affinity to specific receptors, potentially modulating neurotransmitter systems or hormonal responses.
Study 1: Antioxidant Properties
A study examined the antioxidant potential of similar compounds in vitro. Results indicated that derivatives with multiple hydroxyl groups significantly reduced lipid peroxidation in cellular models. The mechanism was attributed to the ability of these compounds to donate hydrogen atoms and stabilize free radicals.
Study 2: Enzyme Inhibition
Research published in Journal of Medicinal Chemistry highlighted the inhibitory effects of pyridine derivatives on COX enzymes. Methyl (3R,5S)-7-[...] was included in structure-activity relationship (SAR) studies demonstrating that modifications in the pyridine ring influenced potency against COX-2.
Study 3: Neurotransmitter Interaction
Another investigation focused on the interaction of similar compounds with serotonin receptors. It was found that certain structural modifications led to increased affinity for 5-HT receptors, suggesting potential applications in treating mood disorders.
Comparative Analysis with Related Compounds
The biological activity of methyl (3R,5S)-7-[...] can be compared with other fluorinated compounds known for their pharmacological effects:
Properties
IUPAC Name |
methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48FNO5Si/c1-20(2)30-26(16-15-24(35)17-25(36)18-28(37)38-8)29(22-11-13-23(33)14-12-22)27(31(34-30)21(3)4)19-39-40(9,10)32(5,6)7/h11-16,20-21,24-25,35-36H,17-19H2,1-10H3/t24-,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJUVVBQCXVFLK-JWQCQUIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C=C[C@H](C[C@H](CC(=O)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48FNO5Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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